Cas no 269726-84-3 (Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid)

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 化学的及び物理的性質
名前と識別子
-
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid
- Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid
- Benzenebutanoic acid, 3-cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
- Benzenebutanoicacid, 3-cyano-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-
- Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric acid
- Fmoc-3-cyano-D-beta-homophenylalanine
- FMOC-(R)-3-AMINO-4-(3-CYANOPHENYL)BUTANOIC ACID
- Fmoc-D-b-HoPhe(3-CN)-OH
- FMOC-D-PHE(3-CN)-(C*CH2)OH
- N-(9-FLUORENYLMETHOXYCARBONYL)-(R)-3-AMINO-4-(3-CYANOPHENYL)BUTANOIC ACID
- RARECHEM AK PT F020
- Fmoc-D-3-CN-β-Homo-Phe
- (3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- PS-12307
- W18430
- AKOS016843790
- (betaR)-3-Cyano-beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoicacid
- (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(3-cyanophenyl)butanoic acid
- 269726-84-3
- AC-22190
- CS-0062067
- MFCD01860979
- DTXSID401142289
- Fmoc-(R)-3-Amino-4-(3-cyanophenyl)butyric acid
- (3R)-4-(3-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (I(2)R)-3-Cyano-I(2)-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
- Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid
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- MDL: MFCD01860979
- インチ: InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1
- InChIKey: JCMKWCSZEZUIQG-LJQANCHMSA-N
- ほほえんだ: N#CC1=CC=CC(C[C@H](CC(O)=O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)=C1
計算された属性
- せいみつぶんしりょう: 426.15800
- どういたいしつりょう: 426.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 694
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 99.4Ų
じっけんとくせい
- PSA: 99.42000
- LogP: 4.87368
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D770802-250mg |
FMOC-(R)-3-AMINO-4-(3-CYANO-PHENYL)-BUTYRIC ACID |
269726-84-3 | 95% | 250mg |
$155 | 2024-06-06 | |
Chemenu | CM124835-250mg |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
269726-84-3 | 95% | 250mg |
$146 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF437-50mg |
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid |
269726-84-3 | 98% | 50mg |
342.0CNY | 2021-07-14 | |
TRC | F026005-100mg |
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid |
269726-84-3 | 100mg |
$ 385.00 | 2022-06-05 | ||
Alichem | A019117799-5g |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
269726-84-3 | 95% | 5g |
$1372.80 | 2023-09-02 | |
Chemenu | CM124835-5g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
269726-84-3 | 95% | 5g |
$1234 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13540-250mg |
FMOC-(R)-3-AMINO-4-(3-CYANO-PHENYL)-BUTYRIC ACID |
269726-84-3 | 98% | 250mg |
¥732.0 | 2023-09-07 | |
Chemenu | CM124835-5g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
269726-84-3 | 95% | 5g |
$1234 | 2022-09-29 | |
abcr | AB166041-250 mg |
Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid; . |
269726-84-3 | 250 mg |
€226.40 | 2023-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294737A-250 mg |
Fmoc-3-cyano-D-beta-homophenylalanine, |
269726-84-3 | 250MG |
¥1,579.00 | 2023-07-11 |
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acidに関する追加情報
Introduction to Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid (CAS No: 269726-84-3)
Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 269726-84-3, is a derivative of amino acids and features a unique structural configuration that makes it particularly valuable in synthetic organic chemistry and biotechnology. The presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group at the amino terminus enhances its utility in peptide synthesis, while the (R)-configuration ensures stereochemical purity, which is crucial for many biological applications.
The molecular structure of Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid consists of a butyric acid backbone substituted with a cyanophenyl group at the fourth position and an Fmoc-protected amino group at the terminal position. This specific arrangement imparts unique reactivity and selectivity, making it a preferred building block in the synthesis of complex peptides and proteins. The cyanophenyl moiety, in particular, has been studied for its potential in modulating enzyme activity and binding interactions, which has opened up new avenues in drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the properties of chiral amino acids. Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid has emerged as a key intermediate in this endeavor. Its stereochemical purity is essential for ensuring that the final drug product exhibits the desired pharmacological properties without unwanted side effects. The Fmoc protecting group also facilitates easy removal during peptide synthesis, allowing for efficient and scalable production processes.
One of the most compelling aspects of Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid is its potential application in the development of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation, blood clotting, and viral replication. By designing peptides that incorporate this compound, researchers can develop highly specific inhibitors that target particular proteases. For instance, studies have shown that derivatives of this compound can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in conditions such as cancer metastasis and rheumatoid arthritis.
Another area where Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid has shown promise is in the field of neurodegenerative diseases. Research indicates that certain proteases are involved in the pathogenesis of diseases like Alzheimer's and Parkinson's. Peptides based on this compound have been investigated for their ability to modulate these enzymatic pathways, potentially leading to novel treatments. The cyanophenyl group, with its electron-withdrawing properties, can influence the binding affinity and specificity of these peptides to their target enzymes, enhancing their therapeutic efficacy.
The synthesis of Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic asymmetric hydrogenation and cross-coupling reactions, are often employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for rigorous quality control, ensuring that the final product meets stringent pharmaceutical standards.
In conclusion, Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid (CAS No: 269726-84-3) is a versatile and highly valuable compound in modern pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing bioactive peptides and proteins with potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in developing innovative treatments for a wide range of diseases.
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